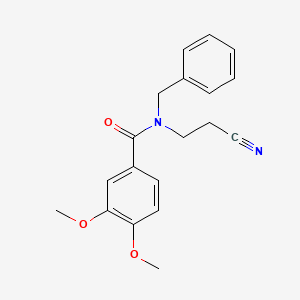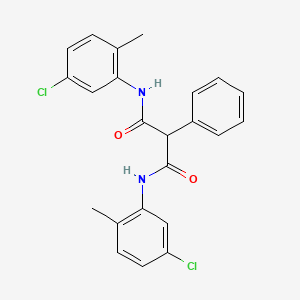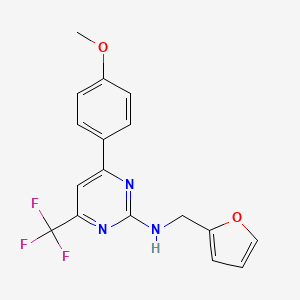
N-(4-bromo-3-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide
説明
N-(4-bromo-3-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide, commonly referred to as BAY 11-7082, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
作用機序
BAY 11-7082 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activation of NF-κB. NF-κB is a transcription factor that plays a critical role in the inflammatory response and is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of various pro-inflammatory and pro-survival genes. BAY 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue of the IKKβ kinase, which is a critical upstream regulator of NF-κB. This modification prevents the activation of IKKβ, thereby inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BAY 11-7082 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. BAY 11-7082 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, BAY 11-7082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
BAY 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying the NF-κB pathway. BAY 11-7082 has also been extensively studied in various disease models, making it a well-characterized tool for studying the role of NF-κB in disease pathogenesis. However, there are also limitations to using BAY 11-7082 in lab experiments. BAY 11-7082 is a covalent inhibitor that irreversibly modifies the IKKβ kinase, which can lead to off-target effects. In addition, BAY 11-7082 has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on BAY 11-7082. One area of interest is the development of more selective inhibitors of the NF-κB pathway. While BAY 11-7082 is a well-characterized tool for studying the NF-κB pathway, its covalent modification of the IKKβ kinase can lead to off-target effects. Developing more selective inhibitors of the NF-κB pathway could help to overcome this limitation. Another area of interest is the development of BAY 11-7082 analogs with improved pharmacokinetic properties. While BAY 11-7082 has shown promising results in preclinical studies, its poor solubility and bioavailability can limit its therapeutic potential. Developing BAY 11-7082 analogs with improved pharmacokinetic properties could help to overcome this limitation and improve its therapeutic potential. Finally, further studies are needed to elucidate the role of NF-κB in various diseases and to determine the potential therapeutic applications of NF-κB inhibitors such as BAY 11-7082.
科学的研究の応用
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. Its anti-inflammatory properties have been demonstrated in several studies, where it was shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response. BAY 11-7082 has also been shown to have anti-cancer properties, where it induces apoptosis in cancer cells and inhibits tumor growth. In addition, BAY 11-7082 has been studied in the context of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, where it has shown promising results in animal models.
特性
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3S/c1-9-7-11(4-6-14(9)20-2)21(18,19)17-10-3-5-12(15)13(16)8-10/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCZLIXKWWXBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-4-methoxy-3-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4855936.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4855952.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4855958.png)
![4-(3,4-dimethoxyphenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4855959.png)
![N'-[phenyl(2-pyridinyl)methylene]-2-naphthalenesulfonohydrazide](/img/structure/B4855961.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4855971.png)
![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4855974.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4855981.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-N-1,3,4-thiadiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4855983.png)
![4-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}morpholine](/img/structure/B4855995.png)


![4-(6-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4856021.png)
